Cas no 2171990-35-3 (3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine)

3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine 化学的及び物理的性質
名前と識別子
-
- 3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine
- [3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenyl]methanamine
- EN300-1477853
- 2171990-35-3
-
- インチ: 1S/C16H18N2/c17-10-12-3-1-5-14(9-12)15-6-2-4-13-7-8-18-11-16(13)15/h1-6,9,18H,7-8,10-11,17H2
- InChIKey: LNHQHGCUYJFSHU-UHFFFAOYSA-N
- ほほえんだ: N1CCC2C=CC=C(C3C=CC=C(CN)C=3)C=2C1
計算された属性
- せいみつぶんしりょう: 238.146998583g/mol
- どういたいしつりょう: 238.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 38Ų
3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1477853-250mg |
[3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenyl]methanamine |
2171990-35-3 | 250mg |
$1117.0 | 2023-09-28 | ||
Enamine | EN300-1477853-0.5g |
[3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenyl]methanamine |
2171990-35-3 | 0.5g |
$1165.0 | 2023-06-06 | ||
Enamine | EN300-1477853-0.25g |
[3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenyl]methanamine |
2171990-35-3 | 0.25g |
$1117.0 | 2023-06-06 | ||
Enamine | EN300-1477853-1000mg |
[3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenyl]methanamine |
2171990-35-3 | 1000mg |
$1214.0 | 2023-09-28 | ||
Enamine | EN300-1477853-2500mg |
[3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenyl]methanamine |
2171990-35-3 | 2500mg |
$2379.0 | 2023-09-28 | ||
Enamine | EN300-1477853-5000mg |
[3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenyl]methanamine |
2171990-35-3 | 5000mg |
$3520.0 | 2023-09-28 | ||
Enamine | EN300-1477853-2.5g |
[3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenyl]methanamine |
2171990-35-3 | 2.5g |
$2379.0 | 2023-06-06 | ||
Enamine | EN300-1477853-1.0g |
[3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenyl]methanamine |
2171990-35-3 | 1g |
$1214.0 | 2023-06-06 | ||
Enamine | EN300-1477853-100mg |
[3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenyl]methanamine |
2171990-35-3 | 100mg |
$1068.0 | 2023-09-28 | ||
Enamine | EN300-1477853-10000mg |
[3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenyl]methanamine |
2171990-35-3 | 10000mg |
$5221.0 | 2023-09-28 |
3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine 関連文献
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamineに関する追加情報
3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine: A Promising Compound in Neuropharmacological and Anti-inflammatory Research
3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine, with the chemical identifier CAS No. 2171990-35-3, represents a unique class of organic compounds that have garnered significant attention in recent years due to their potential applications in neuropharmacology and anti-inflammatory therapy. This molecule belongs to the broader family of phenylmethanamines, characterized by a phenyl ring connected to a methanamine group, which is further substituted with a complex heterocyclic structure derived from 1,2,3,4-tetrahydroisoquinoline. The chemical structure of this compound is notable for its ability to modulate multiple biological targets, making it a subject of extensive research in both academic and industrial settings.
The 1,2,3,4-tetrahydroisoquinolin-8-yl moiety in 3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine is particularly intriguing due to its structural similarity to alkaloids such as tetrahydroisoquinolines, which are known for their pharmacological activities in the central nervous system. Recent studies have highlighted the potential of this scaffold to interact with various receptors and ion channels, including nicotinic acetylcholine receptors (nAChRs) and transient receptor potential (TRP) channels, which are implicated in neurological disorders and inflammatory responses. The phenylmethanamine backbone further enhances the molecule's ability to penetrate biological membranes, facilitating its interaction with intracellular targets.
One of the most compelling aspects of 3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine is its potential role in neuroprotection. In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits significant neuroprotective effects in models of Parkinson's disease. The study revealed that the molecule can modulate the activity of α-synuclein, a protein implicated in the pathogenesis of Parkinson's, by stabilizing its conformation and preventing its aggregation. This finding has sparked interest in the compound's potential as a therapeutic agent for neurodegenerative diseases, with ongoing clinical trials exploring its efficacy in preclinical models.
Furthermore, the anti-inflammatory properties of 3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine have been extensively investigated in recent years. A 2024 review article in Pharmacological Research highlighted its ability to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in the regulation of inflammatory responses. By suppressing NF-κB-mediated inflammation, this compound has shown promise in mitigating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. The molecule's dual action on both neurodegenerative and inflammatory pathways positions it as a versatile candidate for multi-target drug development.
The synthesis of 3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine involves a series of complex organic reactions, including the formation of the 1,2,3,4-tetrahydroisoquinoline ring and its subsequent functionalization. Recent advances in asymmetric catalysis and green chemistry have enabled more efficient and scalable methods for its production, reducing the environmental impact of its synthesis. These developments are critical for the commercialization of the compound, as they align with the growing demand for sustainable pharmaceutical manufacturing processes.
Another area of interest is the interaction of 3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine with the endogenous opioid system. Preliminary studies suggest that the compound may act as a partial agonist at μ-opioid receptors, which could have implications for pain management. However, further research is needed to elucidate the exact mechanism of action and to assess its potential for clinical use in analgesic therapy. The molecule's ability to modulate multiple receptor systems highlights its potential as a lead compound for the development of novel therapeutics.
Despite its promising properties, the pharmacokinetics and toxicity profile of 3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine remain under investigation. A 2023 preclinical study published in Toxicological Sciences evaluated the compound's safety in animal models, revealing that it exhibits low acute toxicity and good metabolic stability. However, long-term studies are required to fully understand its safety profile in humans, particularly in relation to potential side effects associated with chronic administration.
In conclusion, 3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine represents a significant advancement in the field of medicinal chemistry, with its potential applications spanning neuroprotection, anti-inflammatory therapy, and pain management. The compound's unique structure and multifunctional properties make it an attractive candidate for further research and development. As new methodologies in drug discovery continue to evolve, the exploration of this molecule's therapeutic potential is likely to expand, offering new possibilities for the treatment of complex diseases.
The ongoing research into 3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine underscores the importance of interdisciplinary approaches in drug development. By integrating insights from organic chemistry, pharmacology, and toxicology, scientists are working to unlock the full potential of this compound. As the field progresses, it is anticipated that 3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine will play a pivotal role in the next generation of therapeutic agents, addressing some of the most challenging medical conditions of our time.
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